2-(2,2-Difluoroethoxy)-6-methylaniline
Overview
Description
2-(2,2-Difluoroethoxy)-6-methylaniline is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylphenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-6-methylaniline typically involves the reaction of 2,2-difluoroethanol with 6-methylphenylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the amine group. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, tetrahydrofuran.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenylamines.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylphenylamine
- 2-(2,2-Difluoroethoxy)-4-methylphenylamine
- 2-(2,2-Difluoroethoxy)-6-chlorophenylamine
Comparison: Compared to its analogs, 2-(2,2-Difluoroethoxy)-6-methylaniline is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. The difluoroethoxy group imparts increased hydrophobicity and thermal stability, making it a valuable compound in various applications .
Biological Activity
2-(2,2-Difluoroethoxy)-6-methylaniline, a compound with potential applications in pharmaceuticals and agrochemicals, has garnered attention due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H12F2N
- Molecular Weight : 201.21 g/mol
- IUPAC Name : this compound
This compound features a difluoroethoxy group and a methylaniline moiety, which may influence its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their inhibitory effects on protein tyrosine kinases (PTKs), which play critical roles in cell signaling and proliferation .
- Angiogenesis Modulation : Research indicates that certain aniline derivatives can modulate angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways. This suggests potential applications in cancer treatment and other diseases characterized by abnormal blood vessel growth .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Some derivatives of methylaniline compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . This could make this compound a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that similar compounds can offer neuroprotective benefits, potentially through antioxidant mechanisms or inhibition of neuroinflammatory processes .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A recent study examined the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-3-2-4-7(9(6)12)13-5-8(10)11/h2-4,8H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXBFSXZJEMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.